5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-4(10)2(6)3(7)8-5(9)11/h6-7H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVGMVHBVVSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360889 | |
| Record name | SS-3364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40959-24-8 | |
| Record name | SS-3364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for 5,6-Diamino-3-methylpyrimidine-2,4(1H,3H)-dione
Condensation-Cyclization Approach
A foundational method involves the condensation of methylurea with α-ketoglutaric acid derivatives under acidic conditions. For example, reacting methylurea with diethyl oxalacetate in hydrochloric acid (HCl) yields a cyclized intermediate, which is subsequently aminated. Key parameters include:
- Temperature : 80–100°C
- Catalyst : 10% HCl or sulfuric acid (H₂SO₄)
- Reaction Time : 6–8 hours
The intermediate undergoes ammonolysis using aqueous ammonia (NH₃) at elevated temperatures (60–70°C) to introduce the 5,6-diamino groups.
Mechanism:
- Cyclization : Acid-catalyzed cyclization forms the pyrimidine-2,4-dione core.
- Amination : Nucleophilic substitution at C5 and C6 positions via ammonolysis.
Nitro Group Reduction Strategy
This two-step method involves nitration followed by catalytic hydrogenation:
Step 1: Nitration
3-Methylpyrimidine-2,4(1H,3H)-dione is treated with nitric acid (HNO₃) in sulfuric acid at 0–5°C to introduce nitro groups at C5 and C6.
Step 2: Hydrogenation
The dinitro intermediate is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in methanol. Critical conditions include:
Yield : 60–70% after solvent extraction.
Alkylation with Protecting Groups
To prevent unwanted side reactions during amination, protecting group strategies are employed:
- Methylation : 3-Methylpyrimidine-2,4(1H,3H)-dione is alkylated at N1 using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
- Amination : The protected intermediate undergoes amination with liquid ammonia (NH₃) at 100°C for 12 hours.
- Deprotection : Acidic hydrolysis with HCl removes the methyl group at N1.
Industrial-Scale Production
Batch Reactor Optimization
Industrial synthesis employs 500-L stainless steel reactors with automated control systems:
| Parameter | Specification |
|---|---|
| Temperature | 80±2°C |
| Pressure | 1.5 atm |
| Agitation Rate | 300 rpm |
| Catalyst Loading | 5% Pd/C |
| Purification | Solvent extraction (ethyl acetate) |
Throughput : 50–60 kg per batch.
Continuous-Flow Systems
Emerging approaches utilize microreactors for nitration and hydrogenation steps, reducing reaction times by 40% and improving yield consistency.
Purification and Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Condensation | 45–55 | 95 | Moderate | Low |
| Nitration-Reduction | 60–70 | 98 | High | High |
| Alkylation-Protection | 50–58 | 97 | Low | Moderate |
The nitration-reduction route offers optimal balance between yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research has shown that derivatives of 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione exhibit antiviral and anticancer activities. For instance, studies indicate that compounds derived from this pyrimidinedione can inhibit viral replication and have cytotoxic effects on cancer cell lines.
Case Study: Antiviral Activity
A study investigated the antiviral properties of modified pyrimidinediones against the influenza virus. The results demonstrated that certain derivatives significantly reduced viral titers in vitro, suggesting potential for therapeutic development .
Biochemistry
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in nucleotide metabolism. Its structural configuration allows it to mimic natural substrates, thereby interfering with enzyme activity.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor Concentration (µM) | % Inhibition |
|---|---|---|
| Dihydropteroate synthase | 10 | 85% |
| Thymidylate synthase | 25 | 70% |
| Cytidine deaminase | 50 | 60% |
These findings highlight the compound's potential as a lead structure for developing drugs targeting these enzymes .
Agricultural Science
Fungicidal Activity
this compound has been explored for its fungicidal properties. Its application in agriculture could provide an alternative to conventional fungicides.
Case Study: Fungicidal Efficacy
A field trial was conducted to evaluate the effectiveness of this compound against common fungal pathogens in crops. The results indicated a significant reduction in fungal infections compared to untreated controls:
| Treatment | Disease Severity (Scale 1-10) |
|---|---|
| Control | 8 |
| Compound Application | 3 |
This suggests that the compound could serve as a viable fungicide in sustainable agriculture practices .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
The general synthetic route involves:
- Formation of the pyrimidine ring.
- Introduction of amino groups at positions 5 and 6.
- Methylation at position 3.
Mechanism of Action
The mechanism of action of 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione with structurally related analogs:
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Amino vs. Methylamino Groups: The dual amino groups in this compound enhance hydrogen-bonding capacity, making it more reactive in nucleophilic substitutions compared to mono-amino analogs like 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione .
- Methyl Substituents: The 3-methyl group in the target compound sterically hinders ring oxidation, improving stability over non-alkylated analogs .
- Electron-Withdrawing Groups : Derivatives with CF₃ (e.g., 6-(trifluoromethyl)-dione) exhibit stronger acidity and herbicidal activity but lower thermal stability .
Crystallographic and Spectroscopic Data
Biological Activity
5,6-Diamino-3-methylpyrimidine-2,4(1H,3H)-dione (CAS Number: 40959-24-8) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an antibacterial and anticancer agent. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C₅H₈N₄O₂
- Molecular Weight : 156.15 g/mol
- CAS Number : 40959-24-8
- Structure : The compound features a pyrimidine ring with two amino groups at positions 5 and 6, and a methyl group at position 3.
Antibacterial Activity
Research indicates that this compound exhibits promising antibacterial properties. Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.
Table 1: Inhibition of DHFR Activity
| Compound | % Inhibition (200 µM) | Target Enzyme |
|---|---|---|
| This compound | >30% | DHFR (Wild Type) |
| CD15 | >30% | DHFR (Mutants) |
| CD17 | >30% | DHFR (Mutants) |
In a study assessing various compounds for their ability to inhibit DHFR, this compound demonstrated significant inhibition against both wild-type and mutant strains of the enzyme .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 14.31 | Apoptosis induction |
| A549 | 8.55 | Cell cycle arrest |
| MCF-7 | 7.01 | Inhibition of proliferation |
In vitro studies have shown that this compound can significantly inhibit the growth of HeLa and A549 cells with IC50 values indicating effective cytotoxicity .
Case Studies
- Study on Antibacterial Efficacy :
- Anticancer Investigation :
Q & A
Advanced Question: How can reaction conditions be optimized to minimize side reactions during alkylation of pyrimidine-dione derivatives?
Methodological Answer: Advanced optimization employs Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., DMF vs. acetic acid), base strength (e.g., K₂CO₃ vs. NaH), and temperature . For instance, alkylation of thieno[2,3-d]pyrimidine-diones with benzyl chlorides in DMF/K₂CO₃ achieved >90% yield by maintaining anhydrous conditions and slow reagent addition to prevent polymerization . High-throughput screening (HTS) and real-time HPLC monitoring can further refine reaction kinetics .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Standard characterization includes:
- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding (e.g., N–H⋯O interactions in pyrimidine-diones ).
- IR Spectroscopy : To identify carbonyl (1700–1650 cm⁻¹) and amino (3350–3300 cm⁻¹) stretches.
- Mass Spectrometry (MS) : For molecular ion validation (e.g., ESI-MS to detect [M+H]⁺ ions).
Advanced Question: How can X-ray crystallography resolve ambiguities in hydrogen bonding networks for pyrimidine-dione derivatives?
Methodological Answer: Single-crystal X-ray diffraction provides atomic-level resolution of intermolecular interactions. For example, the crystal structure of 6-(trifluoromethyl)pyrimidine-2,4-dione revealed dimeric ring formations via N–H⋯O and O–H⋯O hydrogen bonds, critical for understanding solubility and stability . Synchrotron radiation or cryocrystallography may enhance resolution for low-symmetry crystals .
Basic Question: How is the biological activity of pyrimidine-dione derivatives evaluated in vitro?
Methodological Answer:
Common assays include:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ assays for IC₅₀ determination).
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains via broth microdilution.
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines .
Advanced Question: What strategies are used to correlate pyrimidine-dione structural modifications with bioactivity trends?
Methodological Answer: Structure-Activity Relationship (SAR) studies integrate computational docking (e.g., AutoDock Vina) and molecular dynamics simulations to predict binding affinities. For example, methyl or trifluoromethyl groups at position 3 enhance hydrophobic interactions with kinase ATP-binding pockets . Meta-analysis of bioassay data across analogs (e.g., 6-aryl vs. 6-alkyl derivatives) identifies pharmacophores using multivariate regression .
Basic Question: How are purity and stability assessed for pyrimidine-dione derivatives during storage?
Methodological Answer:
- HPLC-PDA : Purity (>95%) is confirmed using C18 columns with UV detection (λ = 254 nm).
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) monitored via TLC or LC-MS to detect hydrolysis or oxidation byproducts .
Advanced Question: How can polymorphic forms of pyrimidine-diones impact pharmacological properties, and how are they controlled?
Methodological Answer: Polymorph screening via solvent recrystallization (e.g., water vs. ethanol) identifies stable crystalline forms. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs, while dissolution testing evaluates bioavailability differences. For instance, anhydrous forms of pyrimidine-diones often exhibit higher solubility than hydrates .
Basic Question: What computational tools predict the reactivity of pyrimidine-dione derivatives in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like alkylation or cyclization. Software such as Gaussian or ORCA provides mechanistic insights .
Advanced Question: How do hybrid computational-experimental frameworks accelerate reaction discovery for pyrimidine-diones?
Methodological Answer: ICReDD’s approach combines quantum chemical reaction path searches with machine learning (ML) to prioritize viable synthetic routes. For example, ML-trained on existing pyrimidine-dione syntheses predicts optimal conditions (e.g., solvent, catalyst) for new derivatives, validated via robotic flow reactors .
Basic Question: How are contradictions in reported bioactivity data for pyrimidine-diones resolved?
Methodological Answer:
Methodological audits compare assay conditions (e.g., cell line variability, serum concentration). Reproducibility studies under standardized protocols (e.g., NIH Rigor Guidelines) isolate confounding factors .
Advanced Question: What statistical methods address variability in high-throughput screening (HTS) data for pyrimidine-diones?
Methodological Answer: Robust Z-factor analysis and plate normalization correct for intraplate noise. Bayesian hierarchical models quantify uncertainty in dose-response curves, while false discovery rate (FDR) controls (e.g., Benjamini-Hochberg) adjust for multiple comparisons in large datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
